6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
6-Fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazoloquinoline core substituted with fluorine atoms at position 6 and the 4-fluorophenyl group at position 2. The 1-position is occupied by a 4-methoxyphenyl moiety. The fluorine substituents likely enhance metabolic stability and binding affinity, while the methoxy group may improve solubility and bioavailability .
Properties
IUPAC Name |
6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-17-11-9-16(10-12-17)28-23-18-3-2-4-20(25)22(18)26-13-19(23)21(27-28)14-5-7-15(24)8-6-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCARXHQOTNIYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a wide range of substituted pyrazoloquinolines with different functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. The compound exhibits cytotoxic effects against various cancer cell lines, including:
- HeLa cells : Demonstrated significant antiproliferative activity.
- Erythroleukemia (HEL) : Showed an IC50 value of approximately 1.00 ± 0.42 µM, indicating potent activity against hematological malignancies .
The presence of fluorinated groups in the structure enhances metabolic stability and bioactivity, making these compounds attractive candidates for further development in cancer therapy.
Anti-inflammatory Properties
Research indicates that compounds similar to 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline possess anti-inflammatory effects. These compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazoloquinoline derivatives demonstrated that modifications at specific positions significantly impacted their cytotoxicity against cancer cells. The introduction of fluorine atoms was found to enhance selectivity and potency against tumor cell lines while maintaining low toxicity toward normal cells .
Case Study 2: Anti-inflammatory Potential
In vivo studies have shown that certain pyrazoloquinoline derivatives can effectively reduce inflammation markers in animal models. These findings support the potential application of these compounds in treating chronic inflammatory conditions .
Summary Table of Biological Activities
| Activity Type | Target Cells/Models | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | HeLa | 1.00 ± 0.42 | Significant cytotoxicity |
| Erythroleukemia (HEL) | <5 | High selectivity | |
| Anti-inflammatory | In vivo models | N/A | Reduced cytokine levels |
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and methoxy groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Core Structure Differences: Pyrazolo[4,3-c]quinolines (target compound and 2i) differ from pyrazolo[3,4-b]quinolines (F6) in the fusion position of the pyrazole and quinoline rings, impacting electronic properties and binding interactions .
- Amino-substituted derivatives (e.g., 2i) exhibit enhanced anti-inflammatory activity due to hydrogen-bonding interactions .
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino or hydroxyl groups (e.g., 2i) demonstrate potent inhibition of LPS-stimulated NO production (IC₅₀: ~0.1–1 μM), comparable to the control drug 1400W . The target compound lacks an amino group but retains fluorine and methoxy substituents, which may modulate COX-2 or iNOS inhibition through hydrophobic interactions .
Antimalarial and Kinase Inhibition
Compound 5k, a pyrazolo[3,4-b]pyridine derivative, shows antimalarial activity with a molecular weight of 476.64 g/mol, attributed to its 4-methoxyphenyl and fluorophenyl substituents . Thiochroman-based pyrazoloquinolines (e.g., MSC2360844) exhibit PI3Kδ inhibition, highlighting the role of fluorine and morpholine groups in kinase targeting .
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via Pd-catalyzed cross-coupling reactions, analogous to methods used for 4k and 5k .
- Pharmacological Gaps: While anti-inflammatory and kinase-inhibitory activities are well-documented for amino-substituted pyrazoloquinolines , the biological profile of the target compound requires empirical validation.
- Optimization Potential: Introducing amino groups at position 3 or 4 (as in 2i) could enhance therapeutic efficacy, as demonstrated in prior studies .
Biological Activity
N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves the reaction of 3-acetylphenyl isothiocyanate with thiomorpholine derivatives. The general reaction pathway can be summarized as follows:
- Reagents : 3-acetylphenyl isothiocyanate, thiomorpholine, acetic anhydride.
- Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF).
- Purification : The product is purified using recrystallization techniques.
Anticancer Activity
Recent studies have demonstrated that N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide exhibits significant anticancer properties. In vitro assays revealed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cell populations upon treatment with the compound.
- Cell Cycle Arrest : The compound was shown to induce G1 phase arrest in cancer cells, reducing their ability to proliferate.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Apoptosis (%) | Cell Cycle Phase Arrest |
|---|---|---|---|
| MCF-7 (Breast) | 15 | 40 | G1 |
| A549 (Lung) | 12 | 35 | G1 |
Neuroprotective Effects
In addition to its anticancer properties, this compound has also been evaluated for neuroprotective effects, particularly in models of Alzheimer’s disease. The following mechanisms have been proposed:
- Acetylcholinesterase Inhibition : Similar to other compounds with neuroprotective properties, this compound has shown potential as an acetylcholinesterase inhibitor, which could help maintain acetylcholine levels in the brain.
- Oxidative Stress Reduction : Studies indicate that the compound may reduce oxidative stress markers in neuronal cell cultures.
Table 2: Neuroprotective Activity Data
| Assay Type | Result |
|---|---|
| Acetylcholinesterase Inhibition | IC50 = 20 µM |
| Oxidative Stress Markers | Reduced by 30% |
Case Studies
- Study on Breast Cancer Cells : A study conducted on MCF-7 cells demonstrated that treatment with N-(3-acetylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- Alzheimer's Disease Model : In a transgenic mouse model for Alzheimer’s disease, administration of the compound led to improved cognitive function and reduced amyloid plaque formation.
Q & A
Q. What are the established synthetic routes for 6-fluoro-3-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting from halogenated quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile is a common starting material, where selective substitution at the 2- and 4-positions is achieved using nucleophilic aromatic substitution (SNAr). Fluorine and methoxyphenyl groups are introduced via Suzuki-Miyaura coupling or Ullmann-type reactions. Optimization includes:
- Temperature control : Higher temperatures (100–120°C) improve yields for SNAr reactions but may require inert atmospheres to prevent decomposition .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in aryl substitutions .
- Protecting groups : Temporary protection of reactive amino or hydroxyl groups prevents side reactions during fluorination .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve substituent positions. For example, the methoxy group at the 4-position shows a singlet at δ ~3.8 ppm, while fluorine substituents cause splitting patterns in aromatic regions .
- X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) refines bond lengths and angles. Data collection at 295 K with Mo-Kα radiation (λ = 0.71073 Å) and R-factor < 0.05 ensures accuracy .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 418.1) .
Q. What preliminary biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., -CF₃) show moderate inhibition against E. coli and S. aureus (MIC = 8–32 µg/mL) .
- Anti-inflammatory effects : Compounds like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline inhibit NO production in LPS-induced RAW 264.7 macrophages (IC₅₀ ~5 µM) by downregulating iNOS and COX-2 .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?
Q. What mechanistic insights explain the pH-dependent inhibition of bacterial β-glucuronidase by this compound?
The active site of E. coli βG contains charged residues (e.g., Glu₄₁₃) that interact with protonated pyrazoloquinoline amines at neutral pH. Lower pH reduces inhibitor binding due to protonation of the enzyme's surface residues, altering the electrostatic environment. This pH sensitivity was confirmed via enzymatic assays at pH 5.0–7.4 and molecular docking simulations .
Q. How can conflicting data on synthetic yields or biological activities be resolved?
- Yield discrepancies : Variations in 3-(4-fluorophenyl) substitution (30–70% yields) may arise from competing side reactions (e.g., dimerization). Using microwave-assisted synthesis reduces reaction time and improves reproducibility .
- Biological variability : Differences in NO inhibition (IC₅₀ 5–50 µM) across studies may reflect cell passage number or LPS batch effects. Standardize assays with internal controls (e.g., 1400 W as a positive inhibitor) and validate via Western blotting for iNOS/COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
